3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4OS2/c1-16-7-2-3-10-19(16)29-22(14-28-20-11-4-5-12-21(20)32-24(28)30)26-27-23(29)31-15-17-8-6-9-18(25)13-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRESAYRPUHJTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: This can be achieved through the condensation of an o-aminothiophenol with a carboxylic acid or its derivatives, such as esters or acyl chlorides.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and benzothiazole derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential antimicrobial and antifungal properties. The presence of the triazole ring, which is known for its biological activity, makes it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the benzothiazole moiety can interact with cellular membranes, affecting cell function.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents on the triazole ring or linked moieties:
Key Observations:
Halogen Substituents : The 3-fluorobenzylthio group in the target compound may enhance lipophilicity and metabolic stability compared to the 3-chloro analog (479.0 Da, ). Fluorine’s electronegativity could influence binding interactions in biological targets.
Bioactivity Hypotheses : Quinazoline derivatives with trifluoromethylbenzylthio groups (e.g., ) exhibit antibacterial activity (EC50: 22.1–47.6 μg/mL), suggesting the target compound’s benzo[d]thiazol-2-one moiety may confer similar or enhanced effects .
Biological Activity
The compound 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and thiazole rings. The process often utilizes various reagents such as thiols and alkyl halides. For instance, the incorporation of 3-fluorobenzyl thio groups enhances its biological properties.
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antifungal properties. In particular, compounds similar to the target compound have demonstrated high inhibition rates against various fungal strains, outperforming standard antifungals like chlorothalonil. For example, a related compound showed inhibition rates of 90.5% against Colletotrichum orbiculare and 83.8% against Fusarium oxysporum .
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 5b | C. orbiculare | 90.5 |
| 5b | F. oxysporum | 83.8 |
| 5g | Gibberella zeae | 86.5 |
Antibacterial Activity
Similar triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, aminoguanidine derivatives incorporating triazole moieties exhibited Minimum Inhibitory Concentrations (MICs) ranging from 2–8 µg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli . This suggests that the target compound may also possess significant antibacterial properties.
The mechanism underlying the biological activity of triazole compounds often involves disruption of microbial cell membranes. Studies using transmission electron microscopy (TEM) have shown that these compounds can permeabilize bacterial membranes, leading to cell lysis and death . This action is critical in understanding how the compound could be developed into effective antimicrobial agents.
Case Studies
Several studies have evaluated the biological activity of similar triazole-thiazole hybrids:
- Antifungal Efficacy : A study reported that compounds with similar structures to our target exhibited broad-spectrum antifungal activity, particularly against Cercospora arachidicola and Gibberella zeae, highlighting their potential as agricultural fungicides .
- Antibacterial Properties : Another investigation focused on aminoguanidine derivatives with triazole groups demonstrated significant antibacterial effects with low toxicity profiles in mammalian cells (e.g., HeLa cells), indicating their potential for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
